N-(2,6-diethylphenyl)thiophene-2-carboxamide
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Overview
Description
N-(2,6-diethylphenyl)thiophene-2-carboxamide: is a compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
It’s known that thiophene derivatives can influence a range of biochemical pathways, leading to various downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Some thiophene derivatives have been shown to exhibit cytotoxic activity in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-diethylphenyl)thiophene-2-carboxamide typically involves the condensation of 2,6-diethylphenylamine with thiophene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(2,6-diethylphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), alkyl halides, nitro compounds, sulfuric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Halogenated thiophenes, alkylated thiophenes, nitrothiophenes.
Scientific Research Applications
N-(2,6-diethylphenyl)thiophene-2-carboxamide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- N-(2,6-dimethylphenyl)thiophene-2-carboxamide
- N-(2,6-diisopropylphenyl)thiophene-2-carboxamide
- N-(2,6-dichlorophenyl)thiophene-2-carboxamide
Comparison: N-(2,6-diethylphenyl)thiophene-2-carboxamide is unique due to the presence of ethyl groups at the 2 and 6 positions of the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its dimethyl and diisopropyl analogs, the diethyl derivative may exhibit different steric and electronic effects, leading to variations in its interaction with molecular targets and overall efficacy .
Properties
IUPAC Name |
N-(2,6-diethylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-3-11-7-5-8-12(4-2)14(11)16-15(17)13-9-6-10-18-13/h5-10H,3-4H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWKGTYIUGLNRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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